molecular formula C6H6Cl6O3 B101204 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane CAS No. 17352-16-8

2,4,6-Tris(dichloromethyl)-1,3,5-trioxane

Cat. No. B101204
CAS RN: 17352-16-8
M. Wt: 338.8 g/mol
InChI Key: WHRHHWJTZCPFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(dichloromethyl)-1,3,5-trioxane (TCMTB) is a chemical compound that belongs to the class of trioxane derivatives. It is widely used as a biocide and fungicide in various industrial and agricultural applications. TCMTB is known for its broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and algae.

Mechanism Of Action

The mechanism of action of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is not fully understood. It is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has also been shown to inhibit the activity of certain enzymes in microorganisms, which can lead to their death.

Biochemical And Physiological Effects

2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been shown to have toxic effects on humans and animals. It can cause skin and eye irritation, respiratory problems, and liver damage. Long-term exposure to 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been linked to an increased risk of cancer.

Advantages And Limitations For Lab Experiments

2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is a potent biocide and fungicide, making it a useful tool for studying the effects of microorganisms on various materials. However, its toxic effects on humans and animals limit its use in laboratory experiments. Researchers must take precautions to ensure their safety when working with 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane.

Future Directions

There are several future directions for research on 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane. One area of interest is the development of safer alternatives to 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane for use as biocides and fungicides. Another area of research is the study of the mechanism of action of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane to better understand its effects on microorganisms. Additionally, research on the environmental impact of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is needed to determine its potential effects on ecosystems.

Synthesis Methods

2,4,6-Tris(dichloromethyl)-1,3,5-trioxane can be synthesized by the reaction of formaldehyde with hexachloroethane in the presence of a catalyst. The reaction yields a mixture of trioxane derivatives, including 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane. The product is then purified by crystallization and recrystallization.

Scientific Research Applications

2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been extensively studied for its antimicrobial properties. It has been used as a biocide in various industrial applications, such as water treatment, paper manufacturing, and leather processing. In agriculture, 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is used as a fungicide to protect crops from fungal infections. It has also been used as a preservative in wood products.

properties

CAS RN

17352-16-8

Product Name

2,4,6-Tris(dichloromethyl)-1,3,5-trioxane

Molecular Formula

C6H6Cl6O3

Molecular Weight

338.8 g/mol

IUPAC Name

2,4,6-tris(dichloromethyl)-1,3,5-trioxane

InChI

InChI=1S/C6H6Cl6O3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-6H

InChI Key

WHRHHWJTZCPFFS-UHFFFAOYSA-N

SMILES

C1(OC(OC(O1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl

Canonical SMILES

C1(OC(OC(O1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl

Other CAS RN

17352-16-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.